2-bromo-N-methylacetamide
Overview
Description
2-Bromo-N-methylacetamide is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and reactions can be inferred from the studies involving N-bromoacetamide and its derivatives. N-bromoacetamide is used as a brominating and acetamido group-adding reagent in various organic synthesis reactions. It is particularly useful in the synthesis of brominated and acetamido-substituted sugar derivatives, as well as in the aminobromination of beta-nitrostyrene derivatives .
Synthesis Analysis
The synthesis of derivatives of N-bromoacetamide is well-documented in the provided papers. For instance, N-bromoacetamide, in the presence of sodium acetate, reacts with nitroalkene moieties to introduce bromine and an acetamido group across the olefinic double bond . Another study describes a K3PO4-catalyzed aminobromination of beta-nitrostyrene derivatives using N-bromoacetamide as the nitrogen and bromine source, which proceeds smoothly to give bromoamines in good to excellent yields . These reactions highlight the versatility of N-bromoacetamide in synthesizing various brominated organic compounds.
Molecular Structure Analysis
The molecular structure of N-bromoacetamide derivatives can be complex, as demonstrated by the synthesis of Nb-methyl-4,5,6-tribromo-3-indoleacetamide. The cyclic tautomer of N-b-methyl-3-indoleacetamide is prepared and then brominated to yield multi-bromo derivatives . The structure of these compounds is further elucidated through reactions such as nitration, reduction, and the Sandmeyer reaction, which help in understanding the substitution patterns on the indole ring .
Chemical Reactions Analysis
N-bromoacetamide is involved in various chemical reactions, including addition, substitution, and aminobromination reactions. The addition of bromine and an acetamido group across an olefinic double bond is one such reaction, leading to the formation of dibromo sugar derivatives . Aminobromination of beta-nitrostyrene derivatives is another example, where a regiospecific protocol is developed to yield bromoamines . These reactions demonstrate the reactivity of N-bromoacetamide and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-bromoacetamide derivatives can be inferred from the structure and synthesis reactions. For example, the formation of hydrogen bonds between N-methylacetamide molecules is observed in the crystal structure of an organic hybrid salt, indicating the potential for intermolecular interactions in solid-state forms . The reactivity of N-bromoacetamide in various organic solvents and under different conditions, such as room temperature and the presence of catalysts, also provides insight into its chemical properties .
Scientific Research Applications
Molluscicidal Effect and Distribution in Organisms
- Molluscicidal Properties : Bromoacetamide, a compound related to 2-bromo-N-methylacetamide, has shown high effectiveness as a molluscicide with low toxicity to fish. Its distribution in organisms like Oncomelania snails, carps, and mice has been studied to understand its environmental impact and efficacy (Wang et al., 1991).
Chemical and Biological Studies
- Chemical Analysis : N-Methylacetamide, a closely related compound, has been studied using density functional theory to understand its infrared spectrum. This research is significant in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
- Biological Activity : A derivative of 2-bromo-N-methylacetamide has been used in the synthesis of bi-heterocycles with potential as therapeutic agents. This highlights its role in drug development and enzyme inhibition studies (Abbasi et al., 2018).
Environmental and Material Science
- Solvent and Ligand Applications : Amide group-containing solvents, including N-methylacetamide, have been used as solvents and ligands in polymerization processes, indicating its role in material science and chemical engineering (Zhou et al., 2015).
- Water Treatment Research : Studies have explored the degradation of disinfection byproducts and odorants in water treatment using advanced oxidation processes, where compounds like N-methylacetamide play a role (Jo et al., 2011).
Molecular Structure Analysis
- Electron Diffraction Studies : Research on the molecular structure of gaseous N-methylacetamide through electron diffraction has provided insights into the bond lengths and angles, relevant to understanding molecular interactions and structure (Kimura & Aoki, 1953).
Medical and Pharmaceutical Research
- Therapeutic Potential : New compounds derived from 2-bromo-N-methylacetamide have been synthesized and evaluated for their anti-diabetic potential. This underscores its importance in medicinal chemistry and drug discovery (Nazir et al., 2018).
Safety And Hazards
2-bromo-N-methylacetamide is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with the compound are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2-bromo-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZINOLAFTARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573265 | |
Record name | 2-Bromo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-methylacetamide | |
CAS RN |
34680-81-4 | |
Record name | 2-Bromo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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